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molecular formula C12H14F3NO B2815730 N-(4-(trifluoromethyl)phenyl)pivalamide CAS No. 25617-34-9

N-(4-(trifluoromethyl)phenyl)pivalamide

Cat. No. B2815730
M. Wt: 245.245
InChI Key: ZYJDCZQBRUWWOU-UHFFFAOYSA-N
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Patent
US04762838

Procedure details

To a solution of 6.87 g (0.043 mol) of 4-trifluoromethylaniline in 110 ml of dichloromethane was added 5.25 ml (0.043 mol) of pivaloylchloride. After stirring for 1.5 hours, 190 ml of a saturated solution of aqueous sodium bicarbonate was added. The reaction proceeded an additional 2 hours and the organic layer was separated and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed to give the title compound, yield 9.16 g (88%), m.p. 154°-158° C.
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
5.25 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated solution
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[C:12](Cl)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14].C(=O)(O)[O-].[Na+]>ClCCl>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.87 g
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Quantity
5.25 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
110 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
saturated solution
Quantity
190 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction proceeded an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(C1=CC=C(NC(C(C)(C)C)=O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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